molecular formula C7H14O4 B1628195 Ethyl 3,3-dimethoxypropanoate CAS No. 262293-82-3

Ethyl 3,3-dimethoxypropanoate

Cat. No. B1628195
Key on ui cas rn: 262293-82-3
M. Wt: 162.18 g/mol
InChI Key: VHJGYBJBTJCULO-UHFFFAOYSA-N
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Patent
US08431593B2

Procedure details

In a round bottom flask, 2-aminoimidazole sulfate (0.264 g, 1.0 mmol) is added to ethyl 3,3-dimethoxypropionate (0.296 g, 2.0 mmol). Piperidine (5 μL) and EtOH (5 mL) are then added and the flask is heated to reflux overnight. At RT, p-toluenesulfonic acid monohydrate (15 mg) is added and the reaction is returned to reflux for 6 h. At RT, freshly powdered K2CO3 (0.415 g, 3.0 mmol) is added and the reaction is heated to reflux overnight. The reaction is then concentrated to dryness and the residue is triturated with CHCl3 (10 mL) and again concentrated to dryness. The residue is treated with POCl3 (2.0 mL, 21.5 mmol) and heated to 90° C. for 1.5 h, and then to 115° C. for 1 h. At RT, the reaction is concentrated to dryness, and then dissolved in CH2Cl2 and washed with NaHCO3 (sat.) followed by brine. The organic solution is dried over Na2SO4, filtered and concentrated to dryness. The residue is purified via silica gel chromatography using EtOAc to afford the title compound. 1H NMR (400 MHz, CDCl3 with 5% CD3OD (v/v)) δ 8.44 (dd, J=6.8, 0.8, 1H), 7.70 (d, J=0.8, 1H), 7.57 (bs, 1H), 6.92 (dd, J=6.8, 0.8, 1H).
Quantity
0.264 g
Type
reactant
Reaction Step One
Quantity
0.296 g
Type
reactant
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.415 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.CO[CH:14](OC)[CH2:15][C:16](OCC)=O.N1CCCCC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+].O=P(Cl)(Cl)[Cl:49]>CCO>[Cl:49][C:14]1[N:8]2[CH:9]=[CH:10][N:11]=[C:7]2[N:6]=[CH:16][CH:15]=1 |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.264 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1NC=CN1
Name
Quantity
0.296 g
Type
reactant
Smiles
COC(CC(=O)OCC)OC
Step Two
Name
Quantity
5 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
15 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0.415 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is triturated with CHCl3 (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
At RT, the reaction is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with NaHCO3 (sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=2N1C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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